![molecular formula C12H15NO2 B1456532 Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 858022-64-7](/img/structure/B1456532.png)
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 1803583-54-1) is a compound of significant interest in medicinal chemistry. Its structure allows for various modifications that can enhance its biological activity. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
SMILES Notation: COC(=O)C1=C(C=C2CCCCC2=C1)N
The compound features a naphthalene backbone with an amino group and a carboxylate moiety, which are critical for its interactions with biological targets.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit promising antitumor properties. The structure-activity relationship (SAR) studies have shown that modifications to the naphthalene ring can significantly impact cytotoxicity against various cancer cell lines. For instance:
- Compound A: Exhibited an IC50 of 1.61 ± 1.92 µg/mL against Jurkat cells.
- Compound B: Showed an IC50 of 1.98 ± 1.22 µg/mL against A-431 cells.
These findings suggest that the presence of specific functional groups enhances the compound's ability to induce apoptosis in cancer cells .
The mechanism of action for this compound appears to involve interaction with key proteins involved in cell proliferation and survival. Molecular dynamics simulations have indicated that the compound primarily interacts through hydrophobic contacts with target proteins, which may lead to the inhibition of critical signaling pathways in cancer cells .
Vasodilatory and Antihypertensive Effects
The compound has also been explored for its vasodilatory and antihypertensive properties. Studies have demonstrated that specific derivatives can effectively lower blood pressure in animal models. The pharmacological profile indicates potential applications in managing conditions like hypertension and cerebral vascular diseases .
Case Studies
-
Case Study on Antitumor Efficacy
A study evaluated the efficacy of this compound derivatives in vitro against several cancer cell lines (e.g., HeLa and MCF-7). The results showed significant growth inhibition compared to control groups. -
Vasodilatory Effects in Animal Models
In a preclinical trial involving hypertensive rats, a derivative of this compound demonstrated a marked reduction in systolic blood pressure over a 24-hour period post-administration.
Table 1: Biological Activity Data
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Methyl Derivative A | Jurkat | 1.61 ± 1.92 | Apoptosis induction |
Methyl Derivative B | A-431 | 1.98 ± 1.22 | Inhibition of Bcl-2 |
Vasodilatory Derivative | Hypertensive Rats | N/A | Vascular smooth muscle relaxation |
Scientific Research Applications
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and potential uses in medicinal chemistry and materials science, supported by comprehensive data tables and case studies.
Structural Information
The compound features a naphthalene core with an amino group and a carboxylate ester functional group, which contribute to its reactivity and interaction with biological systems.
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 206.11756 | 144.5 |
[M+Na]+ | 228.09950 | 156.0 |
[M+NH4]+ | 223.14410 | 153.3 |
[M+K]+ | 244.07344 | 149.8 |
[M-H]- | 204.10300 | 147.4 |
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its structural similarity to biologically active compounds. Potential applications include:
- Anticancer Agents: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects: Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Materials Science
In materials science, this compound can be utilized for:
- Polymer Synthesis: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Dyes and Pigments: Its vibrant color properties make it suitable for developing dyes used in textiles and coatings.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.
Case Study 2: Neuroprotection
Research focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.
Properties
IUPAC Name |
methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7H,2-5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPONDHXJAVTEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCCCC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.